molecular formula C11H16N2O3 B065652 tert-Butyl (6-methoxypyridin-3-yl)carbamate CAS No. 183741-80-2

tert-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No. B065652
M. Wt: 224.26 g/mol
InChI Key: BQBSTIXIDDRDHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to Schiff base compounds through coupling with aromatic aldehydes. These processes are characterized using FTIR, 1H and 13C NMR spectroscopy, with some compounds showing intramolecular hydrogen bonding according to DFT analyses (Çolak et al., 2021).

Molecular Structure Analysis

The crystal and molecular structure of certain derivatives is determined by X-ray crystallographic analysis, revealing monoclinic space group formations and stabilization by intramolecular hydrogen bonds. These findings are critical for understanding the spatial arrangement and potential reactivity of these compounds (Çolak et al., 2021).

Chemical Reactions and Properties

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating their utility as building blocks in organic synthesis. These reactions highlight the versatility and reactivity of tert-butyl carbamate derivatives in synthetic chemistry (Guinchard et al., 2005).

Physical Properties Analysis

Studies on related carbamate compounds focus on crystallization behaviors, molecular packing, and intermolecular interactions. These investigations provide insight into the solid-state properties, which are essential for the formulation and material science applications of these compounds.

Chemical Properties Analysis

Chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates have been explored, revealing the potential of these groups for selective reactivity and protection strategies in complex molecule synthesis (Sakaitani & Ohfune, 1990). These studies underscore the chemical versatility and utility of tert-butyl carbamate derivatives in organic synthesis.

Scientific Research Applications

  • Baillargeon et al. (2017) explored isomorphous crystal structures of derivatives like tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate. These compounds form an isostructural family with unique hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

  • Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B. Jaspine B shows cytotoxic activity against human carcinoma cell lines and is derived from L-Serine (Tang et al., 2014).

  • Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting its relevance in chemical synthesis (Padwa et al., 2003).

  • Zhao et al. (2017) developed a rapid synthetic method for Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (Zhao et al., 2017).

  • Wang et al. (2022) utilized tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process, demonstrating its versatility in photocatalyzed synthesis (Wang et al., 2022).

  • Pan et al. (1998) synthesized antioxidants containing tert-butyl carbamate, demonstrating their potential in stabilizing polymers against thermal oxidation (Pan et al., 1998).

properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSTIXIDDRDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376738
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (6-methoxypyridin-3-yl)carbamate

CAS RN

183741-80-2
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5-amino-2-methoxypyridine (8.00 g, 64.4 mmol) and triethylamine (11.7 mL, 83.8 mmol) in dioxane (32 mL) at 0° C. was added a solution of di-tert-butyl carbonate in dioxane (20 mL). The reaction mixture was allowed to warm to RT, stirred for 16 h. After concentration in vacuo, the residue was dissolved in 65 mL of EtOAc and 32 mL of a saturated aqueous NaHCO3 solution and stirred at RT for 2 h. The layers were separated. The organic layer was washed with water and dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org
L Gazzard, K Williams, H Chen, L Axford… - Journal of Medicinal …, 2015 - ACS Publications
Checkpoint kinase 1 (ChK1) plays a key role in the DNA damage response, facilitating cell-cycle arrest to provide sufficient time for lesion repair. This leads to the hypothesis that …
Number of citations: 17 pubs.acs.org

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